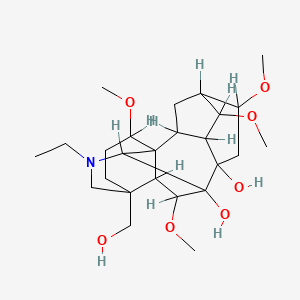
Lycoctonine
Overview
Description
Lycoctonine is a naturally occurring compound that has garnered significant attention due to its potential therapeutic and environmental applications. It belongs to the flavonoid family and is found in various plants, including the bark of the Royena tree. Flavonoids are known for their diverse biological activities, making this compound a compound of interest in multiple fields of research.
Mechanism of Action
Target of Action
It’s known that the pharmacological activities of c19-diterpenoid alkaloids like lycoctonine are related to their basic skeletons
Mode of Action
It’s suggested that this compound-type C19-diterpenoid alkaloids can interfere with the drug transport function of P-glycoprotein (P-gp) in multidrug-resistant (MDR) cancer cell lines . This interference can sensitize MDR cells to various anticancer drugs .
Biochemical Pathways
The biosynthesis of C19 and C18 Norditerpenoid alkaloids (NDA) like this compound starts from the precursor isopentenyl pyrophosphate (IPP), which is produced from the mevalonate and the methylerythritol (MEP) pathways . Allylic isomerisation converts IPP into dimethylallyl PP (DMAPP) by isopentenyl diphosphate isomerase (IPP isomerase) .
Pharmacokinetics
Preliminary theoretical ADME properties of the Norditerpenoid alkaloids (NDA) like this compound gave promising data . Those showing higher desirable therapeutic activity are still those of high toxicity .
Result of Action
This compound and its synthetic derivatives have shown moderate cytotoxicity against chemosensitive cancer cell lines . Several non-cytotoxic synthetic analogs effectively and significantly sensitized MDR cells by interfering with the drug transport function of P-gp to three anticancer drugs, vincristine, paclitaxel, and doxorubicin .
Action Environment
It’s known that environmental factors can significantly impact the quality and efficacy of plant-derived compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lycoctonine can be achieved through several methods. One common approach involves the extraction from natural sources, such as the Royena tree bark. This method typically involves solvent extraction followed by purification steps like chromatography to isolate the compound.
Industrial Production Methods
Industrial production of this compound may involve more sophisticated techniques to ensure high yield and purity. Methods such as hydrothermal carbonization and metathesis reactions are employed to produce this compound on a larger scale . These methods are chosen for their efficiency and ability to produce high-quality this compound with minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
Lycoctonine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or create derivatives with specific functions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydroflavonoids .
Scientific Research Applications
Lycoctonine has a wide range of scientific research applications:
Chemistry: this compound is used as a precursor in the synthesis of various organic compounds.
Biology: In biological research, this compound is studied for its antioxidant and anti-inflammatory properties.
Medicine: this compound’s therapeutic potential is being explored in the treatment of various diseases, including cancer and cardiovascular diseases.
Industry: In the industrial sector, this compound is used in the production of natural dyes and as an additive in food and cosmetics due to its antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
Lycoctonine is similar to other flavonoids such as quercetin, kaempferol, and myricetin. These compounds share a common flavonoid structure and exhibit similar biological activities .
Uniqueness
What sets this compound apart from other flavonoids is its unique combination of antioxidant and anti-inflammatory properties. While other flavonoids may excel in one area, this compound’s balanced activity makes it particularly effective in a wide range of applications .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique properties and diverse applications make it a valuable subject of study, and ongoing research continues to uncover new uses and benefits of this remarkable compound.
Properties
IUPAC Name |
11-ethyl-13-(hydroxymethyl)-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H41NO7/c1-6-26-11-22(12-27)8-7-16(31-3)24-14-9-13-15(30-2)10-23(28,17(14)18(13)32-4)25(29,21(24)26)20(33-5)19(22)24/h13-21,27-29H,6-12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTUXHIWBVZAJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26000-17-9 | |
| Record name | Lycoctonine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268791 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-2-[[4-[2-[(5R)-2-amino-4-oxo-1,5,6,7-tetrahydropyrrolo[2,3-d]pyrimidin-5-yl]ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B1675652.png)




![(2S,4S)-4-(4-carboxyphenoxy)-1-[(2R)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1675661.png)


![2-[(E)-[4-[(4-acetyl-3-hydroxy-2-propylphenyl)methoxy]phenyl]methylideneamino]guanidine](/img/structure/B1675667.png)

![2-[(E)-[4-[(3-hydroxy-4-propanoyl-2-propylphenyl)methoxy]phenyl]methylideneamino]guanidine](/img/structure/B1675669.png)
![[(2R,3R)-1,1-dioxo-2-propan-2-ylthiolan-3-yl] N-[(2R,3R)-4-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate](/img/structure/B1675670.png)
